![molecular formula C9H9BrN2O3 B13781800 [(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a brominated pyridine ring and an ester functional group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
Análisis De Reacciones Químicas
Types of Reactions
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid using common reagents like lithium aluminum hydride (LiAlH4) or potassium permanganate (KMnO4), respectively.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of [(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In drug development, its brominated pyridine ring can interact with biological targets, such as proteins or nucleic acids, leading to therapeutic effects .
Comparación Con Compuestos Similares
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester can be compared with other brominated pyridine derivatives:
5-Bromopyridine-2-carboxylic acid: Similar structure but lacks the ester group, making it less versatile in certain synthetic applications.
5-Bromopyridine-2-thiol: Contains a thiol group instead of an ester, which can lead to different reactivity and applications.
5-Bromopyridine-2-acetonitrile: Features a nitrile group, which can be used in different synthetic pathways compared to the ester.
Conclusion
This compound is a valuable compound in various scientific fields due to its unique structure and reactivity. Its versatility in chemical reactions and applications in research and industry make it an important intermediate in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C9H9BrN2O3 |
|---|---|
Peso molecular |
273.08 g/mol |
Nombre IUPAC |
methyl 2-[(5-bromopyridine-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C9H9BrN2O3/c1-15-8(13)5-12-9(14)7-3-2-6(10)4-11-7/h2-4H,5H2,1H3,(H,12,14) |
Clave InChI |
JBYSGPBPFKIBLX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC(=O)C1=NC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


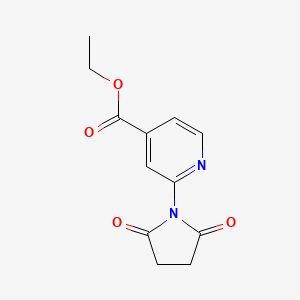
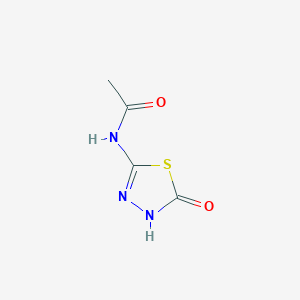
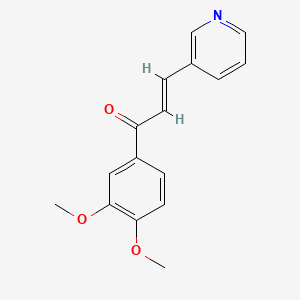
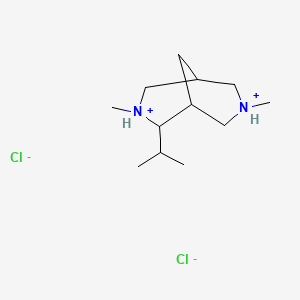
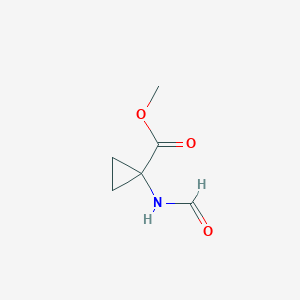
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
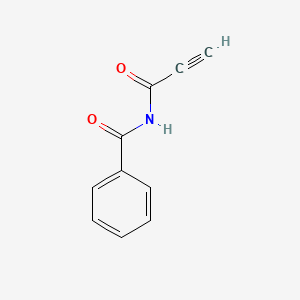
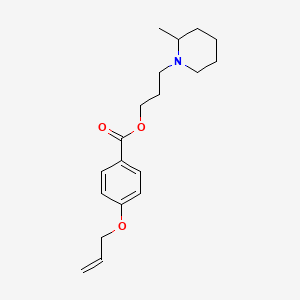
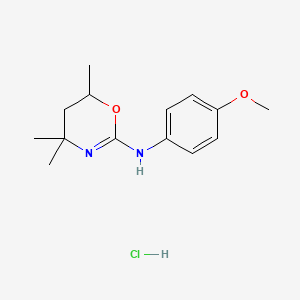
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
] ester](/img/structure/B13781787.png)
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
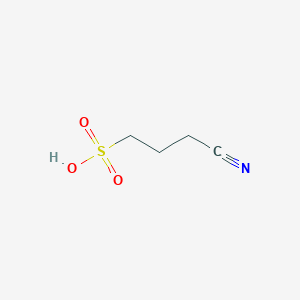
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
